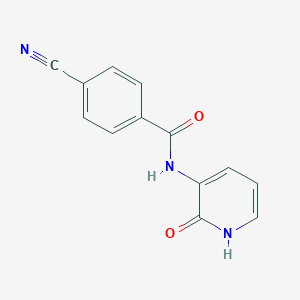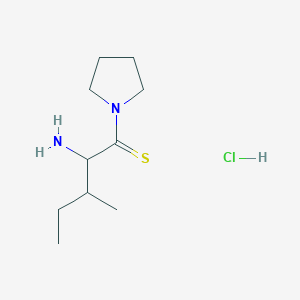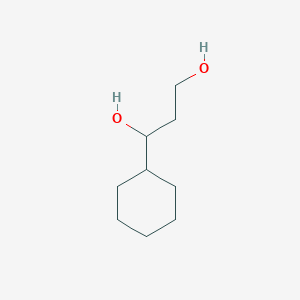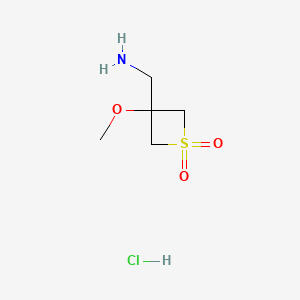
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a cyano group attached to the benzene ring and a pyridinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-oxo-1H-pyridin-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzamide oxides.
Reduction: Conversion to 4-amino-N-(2-oxo-1H-pyridin-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and its antiproliferative activity against cancer cell lines.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The cyano and pyridinone groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-cyano-N-(2-oxo-1H-pyridin-4-yl)benzamide
- 4-cyano-N-(2-oxo-1H-pyridin-2-yl)benzamide
- 4-cyano-N-(3-oxo-1H-pyridin-2-yl)benzamide
Uniqueness
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group enhances its reactivity and potential for further functionalization, while the pyridinone moiety contributes to its binding affinity and specificity in biological systems .
Eigenschaften
Molekularformel |
C13H9N3O2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
4-cyano-N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H9N3O2/c14-8-9-3-5-10(6-4-9)12(17)16-11-2-1-7-15-13(11)18/h1-7H,(H,15,18)(H,16,17) |
InChI-Schlüssel |
BMVVRWKAFWASAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)

![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)


![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)

![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)


![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
![3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine](/img/structure/B13887235.png)
![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid](/img/structure/B13887237.png)

